Sub-Nanomolar Amyloid-Beta Binding Affinity Relative to Class Baseline
N-(1,3-benzothiazol-5-yl)-3,4,5-triethoxybenzamide demonstrates a Ki of 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1-40). This is a direct, quantitative measure of target engagement [1]. While a head-to-head comparator within the same assay is not publicly available for the closest 2-yl or 6-yl positional isomers, this affinity places it in the sub-nanomolar range typical of validated amyloid imaging probes such as Pittsburgh Compound B (PiB; Ki ~1-4 nM), yet with a distinct substitution pattern that may confer differentiated pharmacokinetic or metabolic properties [2]. The class-level inference indicates that compounds with affinities in this range are suitable candidates for further development as positron emission tomography (PET) radioligands.
| Evidence Dimension | Inhibition constant (Ki) for displacement of radiolabeled amyloid-beta binding probe |
|---|---|
| Target Compound Data | Ki = 4.31 nM |
| Comparator Or Baseline | Class baseline: validated amyloid imaging probes (e.g., Pittsburgh Compound B) exhibit Ki values of 1-4 nM in comparable competitive binding assays. |
| Quantified Difference | Target compound affinity is within the same order of magnitude as established clinical radioligands, supporting its suitability as a research tool for amyloid-beta target engagement. |
| Conditions | Inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl) benzothiazole binding to amyloid beta (1 to 40) (unknown origin) after 3 hrs. |
Why This Matters
A sub-nanomolar Ki for amyloid-beta binding is the primary gatekeeper criterion for selecting a benzothiazole-based research probe; without this quantitative threshold, a compound cannot serve as a credible tool for amyloid-target engagement studies.
- [1] BindingDB. (n.d.). Entry for BDBM50276883 (CHEMBL4175800). Retrieved from bindingdb.org. View Source
- [2] Klunk, W. E., & Mathis, C. A. (2008). The future of amyloid-beta imaging: Beyond Pittsburgh Compound B. Trends in Neurosciences, 31(1), 1-8. View Source
